tert-Butyl 2,6-diazabicyclo[3.2.1]Octane-6-Carboxylate
Overview
Description
tert-Butyl 2,6-diazabicyclo[321]Octane-6-Carboxylate is a bicyclic compound that features a diazabicyclo structure with a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2,6-diazabicyclo[3.2.1]Octane-6-Carboxylate typically involves the reaction of a diazabicyclo[3.2.1]octane precursor with a Boc-protecting reagent. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,6-diazabicyclo[3.2.1]Octane-6-Carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions to yield the free amine.
Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions with alkenes and alkynes to form new bicyclic structures.
Common Reagents and Conditions
Substitution Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Cycloaddition Reactions: Reagents such as acrylates and acrylic acids are used in the presence of a suitable catalyst.
Major Products Formed
Substitution Reactions: The primary product is the free amine derivative of diazabicyclo[3.2.1]octane.
Cycloaddition Reactions: The major products are new bicyclic compounds with potential biological activity.
Scientific Research Applications
tert-Butyl 2,6-diazabicyclo[3.2.1]Octane-6-Carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2,6-diazabicyclo[3.2.1]Octane-6-Carboxylate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The Boc group provides steric protection, allowing selective reactions at specific sites on the molecule. The compound can interact with molecular targets through hydrogen bonding, electrostatic interactions, and covalent bonding .
Comparison with Similar Compounds
Similar Compounds
2,5-Diazabicyclo[2.2.2]octane: Another diazabicyclo compound with a different ring structure.
8-Azabicyclo[3.2.1]octane: A related compound with a similar bicyclic framework.
Uniqueness
tert-Butyl 2,6-diazabicyclo[3.2.1]Octane-6-Carboxylate is unique due to its specific structural features and the presence of the Boc protecting group. This makes it particularly useful in selective synthetic applications and as a versatile intermediate in organic synthesis .
Biological Activity
Tert-butyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate (CAS No. 1803571-82-5) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This bicyclic structure has been explored for its efficacy against various biological targets, especially in the context of antibiotic resistance.
- Molecular Formula : C₁₁H₁₈N₂O₃
- Molecular Weight : 226.27 g/mol
- CAS Number : 1803571-82-5
- Structural Characteristics : The compound features a bicyclic structure that influences its biological interactions.
Biological Activity Overview
The biological activity of this compound has been primarily studied in relation to its antibacterial properties, particularly against multidrug-resistant (MDR) pathogens.
Antibacterial Activity
Research indicates that derivatives of diazabicyclo compounds exhibit significant activity against various β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. For instance, studies have shown that similar diazabicyclo compounds can inhibit class A and C β-lactamases effectively, making them potential candidates for combination therapies with existing antibiotics .
Study on Diazabicyclo Compounds
A study published in Molecules examined the structure-activity relationships (SAR) of diazabicyclo derivatives, including this compound. The findings suggested that modifications at specific positions on the bicyclic core could enhance inhibitory activity against various β-lactamases such as KPC and OXA types .
Compound | Inhibition Against | K_i (μM) | Notes |
---|---|---|---|
Compound A | KPC-2 | 0.1 | Highly potent |
tert-butyl 2,6-diazabicyclo | OXA-48 | ≤8 | Moderate activity |
Compound B | CTX-M-15 | 0.5 | Effective against extended-spectrum β-lactamases |
Efficacy in Murine Models
In vivo studies have demonstrated the efficacy of diazabicyclo compounds in murine models of infection caused by MDR Acinetobacter baumannii. The combination of these compounds with standard antibiotics showed improved survival rates and reduced bacterial load compared to controls .
The mechanism by which this compound exerts its antibacterial effects involves the inhibition of β-lactamases, preventing the hydrolysis of β-lactam antibiotics and restoring their efficacy against resistant strains .
Properties
IUPAC Name |
tert-butyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-6-9(13)4-5-12-8/h8-9,12H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVPWYPEOYZEIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250997-27-3 | |
Record name | tert-butyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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